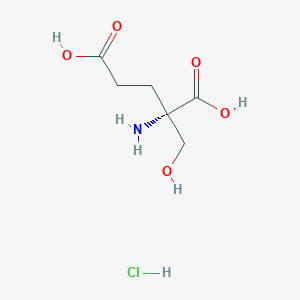
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of glutamic acid, an amino acid that plays a crucial role in the central nervous system. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as glutamic acid.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating neurological disorders and as a diagnostic tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system.
Pathways: It influences neurotransmitter release and uptake, modulating synaptic transmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: A precursor to (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride, glutamic acid is a key neurotransmitter.
Aspartic Acid: Another amino acid with similar properties and functions in the central nervous system.
GABA (Gamma-Aminobutyric Acid): A neurotransmitter with inhibitory effects, contrasting with the excitatory effects of glutamic acid derivatives.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Eigenschaften
CAS-Nummer |
412052-24-5 |
|---|---|
Molekularformel |
C6H12ClNO5 |
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c7-6(3-8,5(11)12)2-1-4(9)10;/h8H,1-3,7H2,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
InChI-Schlüssel |
DLONDRAYLRYLPB-RGMNGODLSA-N |
Isomerische SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O.Cl |
Kanonische SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


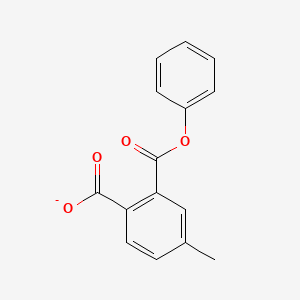
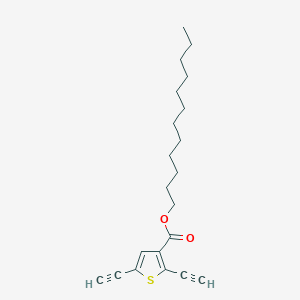
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
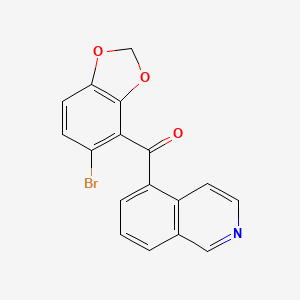
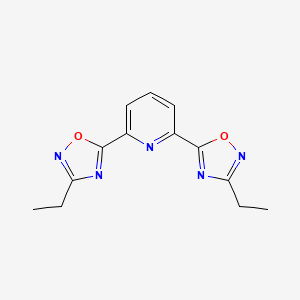
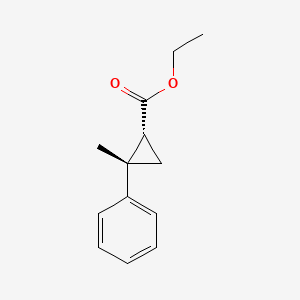
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
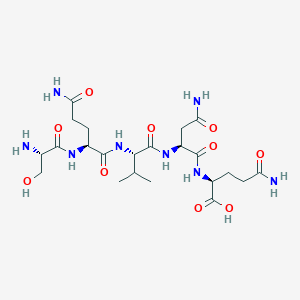
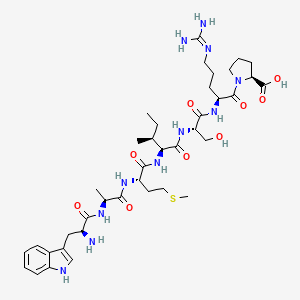
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
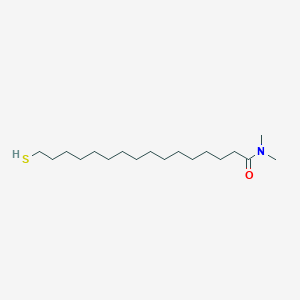
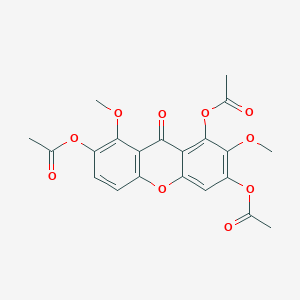
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
